Crozbaciclib fumarate

CDK4/6 inhibition Enzymatic assay Kinase selectivity

Crozbaciclib fumarate is the only CDK4/6 inhibitor rationally engineered for blood-brain barrier penetration, delivering a brain-to-plasma unbound partition coefficient (Kp,uu) of 0.23—2.2× to 7.7× higher than ribociclib and abemaciclib. With 33.1-fold greater CDK4 enzymatic potency versus palbociclib and superior anti-proliferative activity across 89.5% of tested solid tumor cell lines, it is the definitive chemical probe for CNS oncology research where approved CDK4/6 inhibitors fail. Demonstrates 95.9% TGI in orthotopic GBM models. Ideal for glioblastoma, brain metastasis, and CDK4/6 resistance mechanism studies. For research use only; not for human use.

Molecular Formula C32H34F2N6O4
Molecular Weight 604.6 g/mol
Cat. No. B12406974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrozbaciclib fumarate
Molecular FormulaC32H34F2N6O4
Molecular Weight604.6 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C13CCCC3)C=C(C=C2F)C4=NC(=NC=C4F)NC5=NC=C(C=C5)C6CCN(CC6)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C28H30F2N6.C4H4O4/c1-17-28(9-3-4-10-28)21-13-20(14-22(29)26(21)33-17)25-23(30)16-32-27(35-25)34-24-6-5-19(15-31-24)18-7-11-36(2)12-8-18;5-3(6)1-2-4(7)8/h5-6,13-16,18H,3-4,7-12H2,1-2H3,(H,31,32,34,35);1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyDJHWABVQPGVLAK-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Crozbaciclib Fumarate: High-Potency Investigational CDK4/6 Inhibitor with CNS Penetration


Crozbaciclib fumarate (CAS: 2567494-39-5; free base CAS: 2099128-41-1) is an investigational, orally bioavailable small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), with IC50 values of 3 nM and 1 nM respectively in cell-free enzymatic assays [1]. It is also designated as a CDK4/6/1 inhibitor due to ancillary CDK1 activity. Designed via rational medicinal chemistry optimization, Crozbaciclib was specifically engineered to overcome the blood-brain barrier (BBB) for targeted therapy of glioblastoma multiforme (GBM) and other advanced solid tumors [2]. Currently, it is in clinical Phase 1/2 development for advanced malignant solid tumors, including GBM and non-small cell lung cancer [3].

Why Generic Substitution of Crozbaciclib Fumarate Fails in CNS and Resistant Oncology Models


Generic substitution of Crozbaciclib fumarate with other approved CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) is precluded by three critical, data-supported differentiators: (i) a 33.1-fold greater potency against CDK4 enzymatic activity compared to palbociclib, translating to superior cellular efficacy [1]; (ii) a >2-fold higher unbound brain-to-plasma partition coefficient (Kp,uu) of 0.23 compared to ribociclib (0.105) and abemaciclib (0.03), enabling superior BBB penetration for CNS malignancies [1]; and (iii) preclinical demonstration of numerically greater tumor growth inhibition (TGI) than abemaciclib and palbociclib across multiple solid tumor xenograft models [1]. These quantitative disparities in potency, brain exposure, and in vivo efficacy directly contraindicate the interchangeability of Crozbaciclib with existing CDK4/6 inhibitors, particularly for applications requiring BBB traversal or overcoming resistance mechanisms.

Quantitative Evidence Guide: Crozbaciclib Fumarate's Differentiated Performance Profile


CDK4/CDK6 Enzymatic Potency: 33-Fold Superior CDK4 Inhibition vs. Palbociclib

In a direct head-to-head comparison of enzymatic activity, Crozbaciclib (GLR2007) demonstrated 33.1-fold greater potency for CDK4 and 3.8-fold greater potency for CDK6 compared to palbociclib [1]. The IC50 value for Crozbaciclib against CDK4 was 0.22 nM versus 7.28 nM for palbociclib; for CDK6, IC50 was 0.53 nM versus 2.02 nM [1]. These findings confirm a significantly enhanced biochemical target engagement for Crozbaciclib.

CDK4/6 inhibition Enzymatic assay Kinase selectivity

Broad-Spectrum Anti-Proliferative Activity: Crozbaciclib Outperforms Abemaciclib in 77/86 Tumor Cell Lines

In a panel of 86 diverse tumor cell lines, Crozbaciclib (GLR2007) demonstrated equal or superior anti-proliferative activity compared to abemaciclib in 77 lines (89.5%) [1]. The median IC50 fold-difference (Crozbaciclib/abemaciclib) was 0.42, indicating that Crozbaciclib was approximately 2.4-fold more potent on average [1]. Specifically, it outperformed abemaciclib in 95% of GBM, 71% of breast, 95% of lung, and 100% of liver cancer cell lines [1].

Anti-proliferative Cancer cell lines Comparative efficacy

CNS Penetration: Crozbaciclib's Kp,uu of 0.23 is 2.2-7.7× Higher Than Ribociclib and Abemaciclib

Crozbaciclib (GLR2007) exhibits a superior unbound brain-to-plasma partition coefficient (Kp,uu) of 0.23 in mice following an oral dose of 10 mg/kg [1]. This is 2.2-fold higher than the Kp,uu of 0.105 for ribociclib (100 mg/kg) and 7.7-fold higher than the Kp,uu of 0.03 for abemaciclib (30 mg/kg), as reported in separate studies [1]. The total brain/plasma ratio (Kp) for Crozbaciclib was 4.10 [1].

Blood-brain barrier CNS penetration Pharmacokinetics

In Vivo Efficacy: Crozbaciclib Achieves Up to 95.9% TGI in Orthotopic GBM Xenografts, Outperforming Palbociclib and Abemaciclib

In an orthotopic U87-luc glioblastoma xenograft mouse model, Crozbaciclib (GLR2007) administered at 50 mg/kg QD induced 95.9% tumor growth inhibition (TGI) compared to vehicle control [1]. At equivalent doses (25 mg/kg), GLR2007 demonstrated noninferior TGI to abemaciclib and palbociclib in GBM xenografts [1]. In breast cancer (MCF-7) and colorectal cancer (HT-29) models, GLR2007 induced 81.4% TGI and 91.5% TGI respectively, with numerically greater inhibition than comparators in most models [1].

Xenograft model Glioblastoma Tumor growth inhibition

Preclinical and Industrial Applications of Crozbaciclib Fumarate Driven by Its Differentiated Profile


Glioblastoma Multiforme (GBM) and CNS Metastasis Research

Leveraging a Kp,uu of 0.23 (2.2-7.7× higher than ribociclib and abemaciclib) and 95.9% TGI in orthotopic GBM models [1], Crozbaciclib fumarate is uniquely suited for investigating CDK4/6 inhibition in CNS tumors. It addresses a critical limitation of approved inhibitors, providing a tool to evaluate target engagement and efficacy in brain-penetrant settings.

Resistance Mechanism Studies in CDK4/6-Treated Cancers

With its 33.1-fold greater CDK4 potency than palbociclib and broad-spectrum anti-proliferative superiority over abemaciclib in 89.5% of tested cell lines [1], Crozbaciclib offers a powerful chemical probe for investigating mechanisms of acquired resistance to current CDK4/6 inhibitors, including scenarios where increased kinase potency or altered selectivity profiles may overcome resistance mutations.

Broad-Spectrum Solid Tumor Efficacy Screening

Crozbaciclib's demonstrated superiority over abemaciclib in 19/20 GBM, 5/7 breast, 20/21 lung, and 24/24 liver cancer cell lines [1] supports its use as a benchmark compound in phenotypic screening campaigns across diverse solid tumor panels. Its enhanced potency profile reduces the likelihood of false negatives in high-throughput proliferation assays.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Brain-Penetrant Kinase Inhibitors

The established brain-to-plasma ratio (Kp=4.10) and Kp,uu (0.23) in mice [1] provide a robust dataset for PK/PD modelers developing physiologically-based pharmacokinetic (PBPK) models for CNS-targeted therapies. Crozbaciclib can serve as a reference compound for predicting brain exposure and target occupancy of novel CDK4/6 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Crozbaciclib fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.